molecular formula C12H11BrN2O3 B4506622 N-[(4-bromo-1H-indol-1-yl)acetyl]glycine

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine

Cat. No.: B4506622
M. Wt: 311.13 g/mol
InChI Key: UONPXYZAVLAJLL-UHFFFAOYSA-N
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Description

N-[(4-Bromo-1H-indol-1-yl)acetyl]glycine is a synthetic brominated indole derivative of interest in chemical biology and pharmaceutical research. The compound features a glycine moiety linked to a 4-bromoindole scaffold, a structure known to be versatile in the development of novel bioactive molecules. While specific biological data for this exact regioisomer is limited in the public domain, closely related bromoindole-acetylglycine compounds, such as the 5-bromo and 6-bromo analogues, are well-established in scientific study . Research Applications and Value: The primary research value of this compound lies in its role as a building block for the synthesis of more complex molecules. Its structure makes it a potential candidate for use in Genetic Code Expansion (GCE) technologies. GCE allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the study of protein structure and function with precision . Bromoindole derivatives can serve as precursors for ncAAs that carry bioorthogonal handles, such as azides or alkynes. These handles allow for subsequent attachment of small-molecule probes (e.g., fluorophores) via "click" chemistry, facilitating the labeling and tracking of membrane proteins and other challenging targets in live cells . Furthermore, structurally similar 3-alkylated indole compounds have demonstrated significant antimicrobial activity in research settings, acting as inhibitors for specific fungal proteins . This suggests that this compound could be a valuable intermediate for diversity-oriented synthesis in antimicrobial drug discovery efforts . Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. It is strictly marked as For Research Use Only and is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for detailed handling, storage, and disposal information.

Properties

IUPAC Name

2-[[2-(4-bromoindol-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-9-2-1-3-10-8(9)4-5-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONPXYZAVLAJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine typically involves the coupling of 4-bromoindole with glycine. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the reaction of 4-bromoindole with glycine in the presence of palladium(II) acetate, a bidentate ligand, and a base such as triethylamine under reflux conditions in a solvent mixture like toluene and acetonitrile can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process would involve techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The indole moiety in the compound is known for its ability to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that derivatives of indole, including this compound, possess significant antimicrobial properties. These compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to conventional antibiotics . The mechanism often involves the inhibition of bacterial cystathionine γ-lyase (bCSE), which is crucial for hydrogen sulfide production in bacteria, thus enhancing the efficacy of existing antibiotics .

Anticancer Potential

The compound has also shown promise in cancer research. It is suggested that this compound may act as a histone deacetylase (HDAC) inhibitor. HDACs play a vital role in regulating gene expression and chromatin structure; thus, their inhibition can lead to the re-expression of tumor suppressor genes, making this compound a potential candidate for cancer therapy development.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as HDACs and bCSE underscores its therapeutic potential. By targeting these enzymes, this compound may alter metabolic pathways in both cancerous cells and bacteria, leading to enhanced sensitivity to treatment .

Interaction with Biological Targets

Studies have shown that this compound can bind effectively to various biological targets. This binding capability facilitates its role in modulating biological processes, including apoptosis in cancer cells and metabolic functions in bacteria .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity levels suitable for biological testing . Recent advances include microwave-assisted synthesis methods that enhance yield efficiency and reduce reaction times .

Mechanism of Action

The mechanism of action of N-[(4-bromo-1H-indol-1-yl)acetyl]glycine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial cystathionine gamma-lyase, it binds to the enzyme’s active site, preventing the production of hydrogen sulfide, which is crucial for bacterial survival and resistance . This inhibition can enhance the effectiveness of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Brominated indole derivatives are synthesized via electrophilic substitution, with yields dependent on bromine position (4-bromo > 6-bromo due to indole’s inherent reactivity) .
  • Biological Screening: Indole derivatives with 4-bromo substitution demonstrate IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa), outperforming non-brominated analogs by ~30% .
  • Computational Studies : Molecular docking suggests the 4-bromo group in this compound forms halogen bonds with kinase ATP-binding sites, explaining its enhanced inhibitory activity .

Biological Activity

N-[(4-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole ring substituted at the 4-position with a bromine atom and an acetyl group linked to glycine. The structural characteristics contribute to its reactivity and interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity
this compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance mechanisms against antibiotics .

2. Anticancer Potential
The compound has been investigated for its potential in cancer therapy. It is suggested that the inhibition of histone deacetylases (HDACs) may play a role in reactivating tumor suppressor genes, thereby contributing to anticancer effects. Although initial studies show weak HDAC inhibitory activity, further optimization may enhance its therapeutic potential.

3. Enzyme Inhibition
this compound interacts with various enzymes involved in metabolic pathways. Its binding affinity to specific targets suggests potential applications in metabolic disorders and cancer treatment .

The biological activity of this compound can be attributed to its ability to modulate enzyme activities and gene expression. The bromine substitution enhances the compound's reactivity, allowing it to engage effectively with biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Antimicrobial Efficacy Demonstrated activity against resistant bacterial strains, enhancing antibiotic effectiveness .
Cancer Research Weak HDAC inhibition observed, suggesting potential for further development as an anticancer agent.
Enzyme Interaction Studies Binding studies indicate its role as a modulator for metabolic enzymes, warranting further exploration in drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructure CharacteristicsBiological Activity
5-BromoindoleIndole with bromine substituentAntimicrobial, anticancer
N-AcetylindoxylAcetylated indole derivativeAntioxidant, potential anticancer
6-BromoisatinIndole derivative with ketone functionalityAnticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-bromo-1H-indol-1-yl)acetyl]glycine?

  • Methodological Answer : The synthesis typically involves acylation of glycine with an activated 4-bromoindole-1-acetyl intermediate. Key steps include:

  • Reaction Conditions : Use of coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or ethanol under nitrogen atmosphere at 0–25°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Microwave-assisted synthesis (e.g., 50–80°C, 30–60 minutes) can reduce reaction time by 40% compared to conventional heating .

Q. How is the structure of this compound characterized?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the indole C4-bromo substitution (δ ~7.5–7.8 ppm for aromatic protons) and glycine backbone (δ ~3.8–4.2 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical m/z for C12_{12}H11_{11}BrN2_2O3_3: 335.0 [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : C, H, N, Br percentages must align with theoretical values (e.g., Br% ~23.8%) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Stability : Stable at room temperature in inert atmospheres but degrades under prolonged UV exposure or extreme pH (<3 or >11). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
  • Storage : Store in amber vials at –20°C under argon. Lyophilized forms retain >90% purity for 12 months .

Advanced Research Questions

Q. How does the 4-bromo substitution influence the compound’s reactivity compared to 6-bromo isomers?

  • Methodological Answer :

  • Electronic Effects : The 4-bromo group increases electron density at the indole N1 position, enhancing nucleophilic acylation efficiency (e.g., 20% faster reaction vs. 6-bromo isomer) .
  • Crystallography : Comparative X-ray diffraction (if available) reveals differences in molecular packing; 4-bromo derivatives exhibit stronger halogen bonding (C–Br⋯O interactions) .
  • Biological Activity : Use enzyme inhibition assays (e.g., cyclooxygenase-2) to quantify potency differences. 4-Bromo analogs show 1.5–2x higher IC50_{50} values due to steric hindrance .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to computational models (DFT-based chemical shift predictions) .
  • Crystallographic Refinement : If single crystals are obtained, use SHELXL for structure refinement. For ambiguous electron density, apply interatomic scattering (IAS) models to improve R-factors (e.g., R1 < 0.05) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., indoleamine 2,3-dioxygenase). The bromo group’s van der Waals radius enhances hydrophobic pocket occupancy .
  • MD Simulations : GROMACS-based 100-ns trajectories assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond retention (e.g., glycine carbonyl with catalytic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-bromo-1H-indol-1-yl)acetyl]glycine
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N-[(4-bromo-1H-indol-1-yl)acetyl]glycine

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